molecular formula C14H21N3O3 B2647274 N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1396847-16-7

N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No. B2647274
CAS RN: 1396847-16-7
M. Wt: 279.34
InChI Key: KPGDTZFTMMCLNL-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, also known as CYM-53093, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating neuronal excitability and synaptic plasticity.

Scientific Research Applications

Polyamine Analogs and Programmed Cell Death

Polyamine analogs, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, demonstrate selective cytotoxic activity through the induction of programmed cell death (PCD) in certain cell types. This process involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and suggests a role for oxidative stress from hydrogen peroxide (H2O2) production in cytotoxicity. This mechanism provides a foundation for exploring similar compounds in antineoplastic agents and understanding differential cellular sensitivity to these agents (Ha et al., 1997).

Inhibition of Glycolic Acid Oxidase

Compounds with large lipophilic substituents, including certain pyrrole derivatives, have been studied for their ability to inhibit glycolic acid oxidase (GAO). This inhibition has potential therapeutic implications in conditions like Primary Hyperoxaluria, where reduction in oxalate levels is desired. Methylation at specific sites on these molecules significantly reduces their inhibitory potency, highlighting the importance of functional group positioning for biological activity (Rooney et al., 1983).

Histone Deacetylase Inhibitors

Research into pyrrole-C2 and/or -C4 substitutions on biological activity has identified certain 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as potent histone deacetylase (HDAC) inhibitors. These findings are crucial for the development of new therapeutic agents targeting HDACs, which play significant roles in cancer and other diseases. The precise chemical modifications on the pyrrole ring significantly affect the inhibitory activity, underscoring the value of structural diversity in drug design (Mai et al., 2004).

properties

IUPAC Name

N'-cyclopentyl-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17-8-4-7-11(17)12(18)9-15-13(19)14(20)16-10-5-2-3-6-10/h4,7-8,10,12,18H,2-3,5-6,9H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGDTZFTMMCLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

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